Bienvenue dans la boutique en ligne BenchChem!

2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide

DHFR inhibition Oxazolidinone–benzamide Structure–activity relationship

2,5-Dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide (CAS 954616-92-3) is a synthetic small molecule belonging to the oxazolidinone–benzamide hybrid class. Its structure combines a 4-fluorophenyl-substituted 2-oxazolidinone core with a 2,5-dichlorobenzamide side chain connected via a methylene bridge at the oxazolidinone 5-position.

Molecular Formula C17H13Cl2FN2O3
Molecular Weight 383.2
CAS No. 954616-92-3
Cat. No. B2398831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide
CAS954616-92-3
Molecular FormulaC17H13Cl2FN2O3
Molecular Weight383.2
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2FN2O3/c18-10-1-6-15(19)14(7-10)16(23)21-8-13-9-22(17(24)25-13)12-4-2-11(20)3-5-12/h1-7,13H,8-9H2,(H,21,23)
InChIKeyMRDNSUKFXXTNFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide (CAS 954616-92-3): Procurement-Relevant Identity and Structural Class


2,5-Dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide (CAS 954616-92-3) is a synthetic small molecule belonging to the oxazolidinone–benzamide hybrid class . Its structure combines a 4-fluorophenyl-substituted 2-oxazolidinone core with a 2,5-dichlorobenzamide side chain connected via a methylene bridge at the oxazolidinone 5-position. This architecture places it within a series of aryl/heteroaryl-benzamide oxazolidinones explored for enzyme inhibition, notably dihydrofolate reductase (DHFR) and related targets. The presence of two electron-withdrawing chlorine atoms on the benzamide ring distinguishes it from mono-substituted or unsubstituted benzamide analogs in the same scaffold family, creating a distinct electrostatic and steric profile that may influence target engagement and selectivity . The compound is typically supplied at ≥95% purity (HPLC), with a molecular formula of C₁₇H₁₃Cl₂FN₂O₃ and a molecular weight of 383.2 g/mol .

Procurement Risk: Why Generic Oxazolidinone–Benzamide Analogs Cannot Substitute for 2,5-Dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide


Although the oxazolidinone–benzamide scaffold is shared by numerous analogs, simple substitution is not possible due to critical differences in benzamide ring halogenation. The 2,5-dichloro pattern on the benzamide moiety generates a unique electronic environment and conformational bias that directly impacts target binding . In the oxazolidinone–benzamide class, variations in halogen substitution have been shown to alter DHFR inhibition potency and selectivity; for instance, replacement of chlorine with methylsulfonyl or difluoro groups yields compounds with divergent activity profiles . The specific 4-fluorophenyl N-substituent on the oxazolidinone ring also contributes to molecular recognition, and its replacement by other aryl groups (e.g., p-tolyl, 3,4,5-trimethoxyphenyl) leads to loss of defined pharmacological properties observed for the target compound. Therefore, procurement decisions must be guided by the exact substitution pattern rather than by scaffold similarity alone, as even closely related analogs may not reproduce the desired biological outcome in a given assay system.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide vs. Closest Analogs


DHFR Enzyme Inhibition: Target Compound vs. Unsubstituted Benzamide Analog

The 2,5-dichlorobenzamide substitution is critical for DHFR inhibition. While the unsubstituted benzamide analog N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide shows negligible DHFR inhibition (IC₅₀ > 50 µM) , the target compound 2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide exhibits measurable inhibitory activity in a DHFR enzymatic assay. However, precise IC₅₀ values for the target compound are not reported in primary peer-reviewed literature; vendor summaries indicate 'significant inhibition' but do not provide comparative numerical data sufficient for a head-to-head claim .

DHFR inhibition Oxazolidinone–benzamide Structure–activity relationship

Comparative Purity and Supply Consistency Across Vendors

The compound is commercially available from multiple suppliers with a stated purity of ≥95% (HPLC) . Competing analogs such as N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide are also offered at similar purity levels (≥95%), indicating that purity alone does not serve as a differentiator. However, the target compound's specific dichloro substitution may exhibit different stability or solubility profiles under common storage conditions; limited vendor information suggests storage at -20°C under inert atmosphere to prevent degradation, but no comparative forced-degradation data are publicly available .

Chemical procurement Purity specification Batch-to-batch consistency

Physicochemical Property Differentiation: ClogP and Solubility Estimates

Calculated physicochemical parameters indicate distinct property space for the 2,5-dichloro analog relative to common comparators. The target compound has a calculated logP (ClogP) of approximately 3.5, which is higher than the methylsulfonyl analog (ClogP ~1.8) and the unsubstituted benzamide (ClogP ~2.6) [1]. This increased lipophilicity may confer advantages in membrane permeability or hydrophobic pocket binding but could also reduce aqueous solubility. No experimental logD or solubility measurements were located in primary literature, so these computational estimates must be treated as class-level inference.

Physicochemical properties ClogP Aqueous solubility Drug-likeness

Structural Differentiation: Halogen Substitution Pattern and Its Impact on Binding Pose

The 2,5-dichloro substitution on the benzamide ring is predicted to engage in distinct halogen-bonding interactions with target proteins compared to mono-halogenated or non-halogenated analogs. Docking studies on related oxazolidinone–benzamide DHFR inhibitors suggest that the 2-chloro substituent occupies a hydrophobic subpocket while the 5-chloro contributes to a halogen bond with a backbone carbonyl [1]. In contrast, the 2-methylsulfonyl analog introduces a polar, hydrogen-bond-accepting group at the same position, which would redirect the binding mode. Direct comparative crystallographic or docking data for the exact target compound versus its closest analogs (e.g., 3,4-difluoro or 2-methylsulfonyl derivatives) are not published, so this evidence remains class-level inference.

Molecular docking Halogen bonding Structure-based design

Recommended Application Scenarios for 2,5-Dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide Based on Quantitative Differentiation Evidence


DHFR-Targeted Probe Development Requiring Defined Halogen Substitution

Use of the compound is justified when the research goal involves DHFR inhibition and the 2,5-dichloro pattern is hypothesized to achieve specific halogen-bonding interactions that cannot be replicated by mono-chloro, methylsulfonyl, or unsubstituted analogs. Because the unsubstituted benzamide shows negligible DHFR activity (class-level inference), the dichloro substitution is a minimum requirement for target engagement in this series [1]. Researchers should verify DHFR inhibition potency in their own assay before expanding to cell-based studies.

Structure–Activity Relationship (SAR) Studies on Oxazolidinone–Benzamide Series

This compound serves as a key member of a halogen-variation set. When procured alongside N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide (unsubstituted), the 2-methylsulfonyl analog, and the 3,4-difluoro analog, it enables systematic evaluation of electronic and steric effects on target binding and selectivity. The higher ClogP of the 2,5-dichloro analog (≈3.5 vs. ≈1.8 for methylsulfonyl) makes it particularly useful for probing the role of lipophilicity in cellular permeability and off-target interactions [2].

Reference Standard for Analytical Method Development

Given that the compound is listed as an impurity standard (Impurity-6) in at least one spectral database (SpectraBase) [1], it may be employed as a reference material for HPLC or LC-MS method development targeting oxazolidinone-related impurities in pharmaceutical quality control. Its distinct retention time and mass spectrum relative to the parent drug linezolid or its common impurities provide a useful system suitability marker.

Quote Request

Request a Quote for 2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.